molecular formula C7H9F3N4 B13418906 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine CAS No. 58892-57-2

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine

Cat. No.: B13418906
CAS No.: 58892-57-2
M. Wt: 206.17 g/mol
InChI Key: DILHJCARGLPOLQ-UHFFFAOYSA-N
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Description

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is a chemical compound with the molecular formula C8H10F3N3 It is known for its unique structure, which includes an ethylamino group, a methyl group, and a trifluoromethyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-s-triazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the substitution of the chlorine atom with the ethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(trifluoromethyl)-s-triazine
  • 2-Diethylamino-6-methyl-pyrimidin-4-ol
  • 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol

Uniqueness

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is unique due to the presence of the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

58892-57-2

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

N-ethyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H9F3N4/c1-3-11-6-13-4(2)12-5(14-6)7(8,9)10/h3H2,1-2H3,(H,11,12,13,14)

InChI Key

DILHJCARGLPOLQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)C(F)(F)F)C

Origin of Product

United States

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